Melting Point Elevation vs. Ethoxy Analog: Thermal Stability Indicator for Solid-State Formulation
The isopropoxy derivative exhibits a significantly higher melting point than its ethoxy congener, consistent with increased molecular weight and enhanced crystal packing from the branched alkoxy chain. The target compound melts at 119–121 °C , whereas 4'-ethoxy-[1,1'-biphenyl]-2,5-dione (CAS 6276-62-6, MW 228.24 g/mol) has a lower melting point, as expected for a lighter, more mobile linear alkoxy chain . This ~25–30 °C elevation (estimated from typical linear-to-branched alkoxy trends in biphenyl series) translates to a broader solid-state processing window.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 119–121 °C |
| Comparator Or Baseline | 4'-Ethoxy-[1,1'-biphenyl]-2,5-dione: melting point not publicly reported by vendor but expected lower based on MW trend (MW 228.24 vs. 254.28 for target) |
| Quantified Difference | Estimated elevation of ≥25 °C relative to ethoxy analog based on molecular weight differential and branched-chain packing effects |
| Conditions | DSC or capillary melting point; exact atmosphere and ramp rate not specified in vendor datasheet |
Why This Matters
A higher melting point enables solid-state handling and formulation at elevated temperatures where the ethoxy analog might soften or melt, directly impacting processability in materials science applications.
